molecular formula C26H30N2O3S B2664314 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 433953-17-4

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No. B2664314
CAS RN: 433953-17-4
M. Wt: 450.6
InChI Key: IEPRPHGAXNVQNN-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as DMeOBzPip, is a chemical compound that has gained attention in scientific research due to its potential for various applications.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is not fully understood, but studies have suggested that it may work through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. Additionally, 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In animal models, it has been shown to reduce pain and inflammation. Additionally, 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine for lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to have potential therapeutic applications for various diseases, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine. One potential avenue is to further investigate its anticancer properties and determine its efficacy in treating various types of cancer. Additionally, further research could explore its potential as an analgesic and anti-inflammatory agent for various conditions. Another potential direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents based on its structure and function.

Synthesis Methods

The synthesis of 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of sodium hydride. The resulting product is then reacted with benzhydryl chloride to yield 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine. This synthesis method has been reported in the literature and has been successfully replicated in various studies.

Scientific Research Applications

1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer properties in vitro and in vivo, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis. Additionally, 1-(Diphenylmethyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been investigated for its potential as an analgesic and anti-inflammatory agent, with studies demonstrating its ability to reduce pain and inflammation in animal models.

properties

IUPAC Name

1-benzhydryl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-20-18-21(2)25(19-24(20)31-3)32(29,30)28-16-14-27(15-17-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPRPHGAXNVQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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